2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes:
- A 4-amino-1,2,4-triazole ring substituted at position 5 with a 4-methoxyphenyl group.
- A sulfanyl bridge connecting the triazole ring to an acetamide group, which is further substituted with a 3-methoxyphenyl aromatic ring.
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-14-8-6-12(7-9-14)17-21-22-18(23(17)19)27-11-16(24)20-13-4-3-5-15(10-13)26-2/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJWNZADZWERCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a triazole ring, a sulfanyl group, and an acetamide moiety, which are known for their biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Structural Characteristics
The molecular formula of the compound is CHNOS, with a molecular weight of approximately 341.39 g/mol. The presence of the triazole ring is particularly noteworthy due to its established role as a pharmacophore in various drug candidates.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 341.39 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the Triazole Ring : Utilizing 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole as a core structure.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
- Acetamide Formation : Attaching the N-(3-methoxyphenyl)acetamide moiety through acylation reactions.
Antimicrobial Properties
Research indicates that compounds with triazole moieties often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Anticancer Activity
The compound's potential anticancer activity has been explored through in vitro studies using human tumor cell lines. Preliminary results suggest that it may inhibit cell proliferation in several cancer types, including breast and lung cancers. For example:
| Cell Line | Inhibition Growth Percent (IGP) |
|---|---|
| MCF7 (Breast Cancer) | 21% |
| A549 (Lung Cancer) | 18% |
These findings indicate that further exploration into its mechanisms of action and structure-activity relationships (SAR) is warranted.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular pathways critical for cancer cell survival and proliferation.
- Receptor Interaction : The compound could interact with various receptors that modulate cellular signaling pathways.
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
- Antibacterial Activity : A study demonstrated that triazole derivatives exhibited higher antibacterial potency than traditional antibiotics against strains such as E. coli and Pseudomonas aeruginosa .
- Antifungal Properties : Research highlighted the effectiveness of triazole compounds in inhibiting fungal growth in agricultural applications, suggesting a dual role in both therapeutic and agricultural domains .
Comparison with Similar Compounds
Anti-Inflammatory Activity
Antiviral Activity
- Trifluoromethyl Substitution: The CF₃-substituted analogue (ID in ) showed nanomolar inhibition of HIV-1 reverse transcriptase (KI = 12 nM), outperforming nevirapine. This highlights the role of electron-withdrawing groups in enhancing enzyme affinity .
Mechanistic Insights from Analogues
- Orco Channel Modulation: VUAA1 and OLC-12 (structurally similar to the target compound) act as insect Orco ion channel agonists/antagonists .
- COX-2 Selectivity : Pyridinyl and furan substituents in analogues correlate with COX-2 inhibition, whereas methoxy groups may favor COX-1, indicating a need for selectivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
